![molecular formula C18H15NO3S B12893413 {5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid CAS No. 106131-58-2](/img/structure/B12893413.png)
{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a methylthio group, a phenyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include substituted benzaldehydes and amino acids, which undergo condensation and cyclization under acidic or basic conditions to form the oxazole ring. The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring and phenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acids: Compounds like phenylacetic acid, which are used in various chemical and pharmaceutical applications.
Uniqueness
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid is unique due to the presence of both the oxazole ring and the methylthio group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
106131-58-2 |
|---|---|
Formule moléculaire |
C18H15NO3S |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-[5-(4-methylsulfanylphenyl)-2-phenyl-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO3S/c1-23-14-9-7-12(8-10-14)17-15(11-16(20)21)19-18(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21) |
Clé InChI |
BAMADJVXBMIHRT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


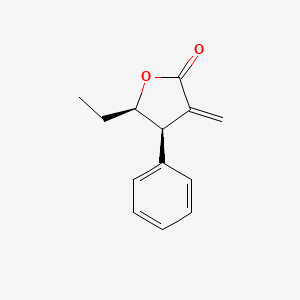

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)

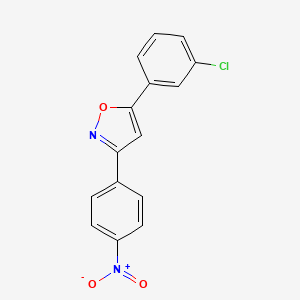

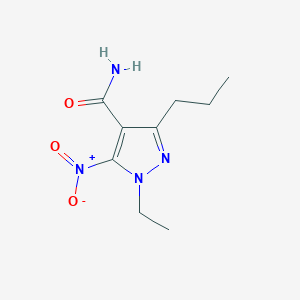

![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
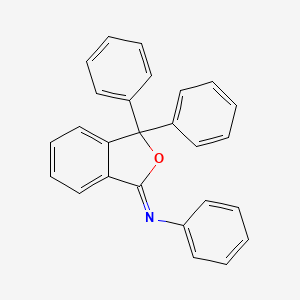

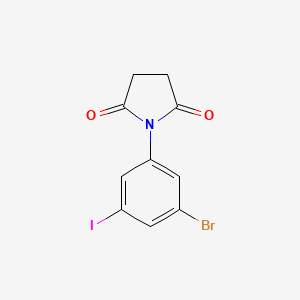
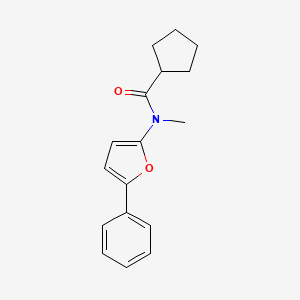
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
